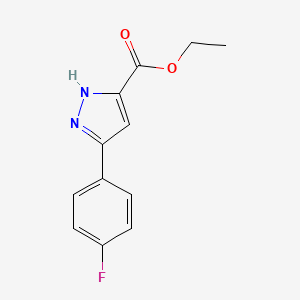

Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKNUKFAXFVJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342646 | |

| Record name | ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866588-11-6 | |

| Record name | ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 866588-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate structural analysis

An In-depth Technical Guide on the Structural Analysis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis of this compound, a key heterocyclic compound with significant applications in the pharmaceutical and agrochemical sectors. Due to the limited availability of direct crystallographic data for this specific molecule, this guide leverages the comprehensive structural information from its close analog, Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, to infer and discuss the core structural features.

Molecular Structure and Physicochemical Properties

This compound (C₁₂H₁₁FN₂O₂) is a pyrazole derivative recognized as a valuable building block in the synthesis of various biologically active molecules.[1] Its structural features are pivotal for its role as an intermediate in developing novel therapeutic agents, particularly in anti-inflammatory and anti-cancer research.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁FN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 234.23 g/mol | --INVALID-LINK-- |

| Melting Point | 154-160 °C | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| XlogP (predicted) | 2.5 | --INVALID-LINK-- |

Crystallographic Analysis

The crystal structure of the closely related N-benzylated analog, Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (C₁₉H₁₇FN₂O₂), provides significant insight into the molecular geometry and intermolecular interactions of the core pyrazole structure.[2] The crystallographic data was obtained from a single-crystal X-ray diffraction study.[2]

Table 2: Crystal Data and Structure Refinement for Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate [2]

| Parameter | Value |

| Empirical Formula | C₁₉H₁₇FN₂O₂ |

| Formula Weight | 324.35 |

| Temperature | 298 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 8.119(8) Å |

| b | 10.173(6) Å |

| c | 10.814(6) Å |

| α | 108.672(15)° |

| β | 102.567(16)° |

| γ | 91.460(16)° |

| Volume | 821.5(10) ų |

| Z | 2 |

| Data Collection & Refinement | |

| Diffractometer | Bruker SMART CCD area detector |

| Reflections Collected | 4034 |

| Independent Reflections | 2844 |

| R(int) | 0.030 |

| Final R indices [I>2σ(I)] | R1 = 0.084, wR2 = 0.245 |

| Goodness-of-fit (S) | 1.07 |

In the structure of the N-benzyl analog, the pyrazole ring forms a dihedral angle of 4.57(16)° with the fluorophenyl ring, indicating a nearly coplanar arrangement which can facilitate π-π stacking interactions.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the chemical structure of this compound. While a complete public dataset for the title compound is not available, predicted mass spectrometry data and expected NMR and IR characteristics can be described.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 235.08774 | 149.4 |

| [M+Na]⁺ | 257.06968 | 158.3 |

| [M-H]⁻ | 233.07318 | 151.4 |

| [M]⁺ | 234.07991 | 148.9 |

| Data sourced from PubChem and calculated using CCSbase.[3] |

Expected NMR Spectral Features

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the fluorophenyl group, typically in the range of 7.0-8.0 ppm. The proton on the pyrazole ring would likely appear as a singlet around 7.0 ppm. The ethyl group will present as a quartet (CH₂) around 4.4 ppm and a triplet (CH₃) around 1.4 ppm. The NH proton of the pyrazole ring would likely be a broad singlet at a higher chemical shift.

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the ester at approximately 160-165 ppm. Aromatic carbons would appear in the 115-165 ppm region, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF). The carbons of the pyrazole ring would resonate between 100 and 150 ppm. The ethyl group carbons would be observed at approximately 60 ppm (CH₂) and 14 ppm (CH₃).

Expected Infrared (IR) Spectral Features

The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the ester group around 1700-1730 cm⁻¹. N-H stretching of the pyrazole ring would be observed as a broad band in the region of 3200-3400 cm⁻¹. C=N and C=C stretching vibrations from the pyrazole and phenyl rings would appear in the 1450-1620 cm⁻¹ region. The C-F stretching vibration would be visible as a strong band around 1200-1250 cm⁻¹.

Experimental Protocols

Synthesis Protocol

A plausible synthesis for this compound can be adapted from general procedures for pyrazole synthesis.[4]

-

Step 1: Claisen Condensation: React 4-fluoroacetophenone with diethyl oxalate in the presence of a base like sodium ethoxide to form an intermediate ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate.

-

Step 2: Cyclization: The resulting dioxo-ester is then reacted with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid. The mixture is typically heated to reflux.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product.

X-ray Crystallography Protocol

The following is a typical protocol for single-crystal X-ray diffraction, based on the analysis of the N-benzyl analog.[2]

-

Crystal Growth: Suitable single crystals are grown by slow evaporation of a solution of the compound in a solvent like ethyl acetate at room temperature.[2]

-

Data Collection: A single crystal of appropriate dimensions is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 298 K) using Mo Kα radiation (λ = 0.71073 Å).[2] A series of frames are collected with ω and φ scans.

-

Data Reduction: The collected data is processed for cell refinement and data reduction. Absorption corrections are applied using methods like multi-scan.[2]

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Experimental Workflow

Caption: Workflow for the synthesis and structural analysis of the title compound.

References

In-Depth Technical Guide: Physicochemical Properties of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative that serves as a versatile building block in the synthesis of various biologically active molecules.[1] Its structural features make it a compound of significant interest in pharmaceutical and agrochemical research.[1] Pyrazole-based compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with proposed experimental protocols and an exploration of its potential biological significance based on related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁FN₂O₂ | [2] |

| Molecular Weight | 234.23 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 154-160 °C | [2] |

| Purity (via HPLC) | ≥ 98% | [2] |

| Predicted XlogP | 2.5 | [4] |

| Storage Conditions | 0-8 °C | [2] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Claisen-Schmidt Condensation: Formation of a chalcone intermediate from 4-fluoroacetophenone and diethyl oxalate.

-

Pyrazole Ring Formation: Cyclization of the chalcone intermediate with hydrazine hydrate.

A workflow for this proposed synthesis is illustrated in the following diagram.

References

- 1. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. dovepress.com [dovepress.com]

- 4. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

CAS Number: 866588-11-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. This document provides detailed information on its physicochemical properties, a robust synthesis protocol, and insights into its potential biological activities and associated signaling pathways.

Physicochemical Properties

This compound is a pyrazole derivative that has garnered significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 866588-11-6 | |

| Molecular Formula | C₁₂H₁₁FN₂O₂ | |

| Molecular Weight | 234.23 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 154-160 °C | |

| Purity | Typically ≥98% (by HPLC) | |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis of this compound

The synthesis of this compound is typically achieved through a well-established cyclocondensation reaction involving a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3][4] The following protocol details a common and effective method for its preparation.

Experimental Protocol: Synthesis

Reaction Principle: The synthesis is based on the Knorr pyrazole synthesis, where a β-ketoester reacts with hydrazine to form the pyrazole ring.[3] In this case, the precursor is an ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate, which is synthesized via a Claisen condensation between 4'-fluoroacetophenone and diethyl oxalate.

Materials:

-

4'-Fluoroacetophenone

-

Diethyl oxalate

-

Sodium ethoxide

-

Ethanol

-

Hydrazine hydrate

-

Glacial acetic acid

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

-

To this solution, add a mixture of 4'-fluoroacetophenone (1 equivalent) and diethyl oxalate (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid until it reaches a pH of approximately 6-7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Add hydrazine hydrate (1.2 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then recrystallize from a mixture of ethyl acetate and hexane to afford the pure this compound.

-

Dry the final product under vacuum.

Synthesis Workflow

Biological Activity and Signaling Pathways

Pyrazole derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The core structure of this compound makes it a valuable intermediate for the synthesis of pharmacologically active molecules.

Anti-inflammatory Activity and COX-2 Inhibition

Many pyrazole-containing compounds exhibit anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[5][6][7][8] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

p38 MAP Kinase Inhibition

Another important target for pyrazole-based anti-inflammatory agents is the p38 mitogen-activated protein (MAP) kinase signaling pathway.[9][][11][12] The p38 MAP kinase is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Inhibition of this pathway can lead to a reduction in the inflammatory response.

Representative Biological Assay Protocol

While specific assay data for this compound is not extensively published, its derivatives are often evaluated for anti-inflammatory activity. The following is a representative protocol for the widely used carrageenan-induced paw edema model in rodents, a standard in vivo assay for screening potential anti-inflammatory agents.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (150-200 g).

Materials:

-

Test compound (e.g., a derivative of this compound)

-

Carrageenan (1% w/v in sterile saline)

-

Standard drug (e.g., Indomethacin or Celecoxib)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups (n=6 per group):

-

Group I: Vehicle control

-

Group II: Standard drug

-

Group III, IV, etc.: Test compound at different doses

-

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where:

-

Vc = Mean increase in paw volume in the control group

-

Vt = Mean increase in paw volume in the treated group

-

Data Analysis:

Analyze the data using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test), to determine the statistical significance of the observed anti-inflammatory effects.

Conclusion

This compound is a versatile building block in medicinal chemistry with significant potential for the development of new therapeutic agents, particularly in the areas of inflammation and oncology. This technical guide provides essential information for researchers, including its physicochemical properties, a detailed synthesis protocol, and an overview of its potential biological mechanisms of action. The provided experimental protocols and pathway diagrams serve as a valuable resource for further investigation and drug discovery efforts centered around this promising chemical entity.

References

- 1. dovepress.com [dovepress.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules. This technical guide provides a summary of available spectroscopic data and a plausible synthetic pathway for this compound. Due to the limited availability of comprehensive experimental data in the public domain, this guide also highlights the areas where further experimental characterization is required.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₁FN₂O₂

-

Molecular Weight: 234.23 g/mol

-

Melting Point: 188-189 °C

Spectroscopic Data

Mass Spectrometry

While experimental mass spectra are not widely published, predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule are available and summarized in the table below. These predictions offer valuable guidance for mass spectrometry analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 235.0877 |

| [M+Na]⁺ | 257.0696 |

| [M+K]⁺ | 273.0436 |

| [M+NH₄]⁺ | 252.1143 |

| [M-H]⁻ | 233.0732 |

| [M+HCOO]⁻ | 279.0787 |

| [M+CH₃COO]⁻ | 293.0943 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not available in the surveyed literature. However, based on the structure, the following characteristic signals can be anticipated:

-

¹H NMR: Signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), aromatic protons of the fluorophenyl ring (appearing as multiplets or doublets), the pyrazole ring proton (a singlet), and the N-H proton of the pyrazole ring (a broad singlet).

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the pyrazole and fluorophenyl rings, and the carbons of the ethyl group. The carbon atoms attached to the fluorine will exhibit splitting.

Infrared (IR) Spectroscopy

An experimental IR spectrum is not available. Key characteristic absorption bands anticipated for this molecule include:

-

N-H stretch: A broad peak in the region of 3200-3400 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹.

-

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region.

-

C-F stretch: A strong band in the 1000-1100 cm⁻¹ region.

-

Aromatic C-H stretching: Peaks around 3000-3100 cm⁻¹.

Synthesis Pathway

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible and commonly employed synthetic route for similar pyrazole derivatives involves the condensation of a β-ketoester with a hydrazine derivative. A likely precursor for the target molecule is ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, which can be reacted with hydrazine.

A general procedure for a similar synthesis is described for ethyl 1-(4-fluorophenyl)-5-(4-tolyl)pyrazole-3-carboxylate, which involves refluxing a mixture of ethyl 4-(4-tolyl)-2,4-dioxobutanoate and 4-fluorophenylhydrazine hydrochloride in a solvent mixture of dioxane and ethanol[1].

A proposed experimental workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: Proposed workflow for the synthesis and purification.

Experimental Protocols

While a specific protocol for the title compound is unavailable, a general methodology based on related syntheses is provided below.

General Synthesis of Pyrazole Carboxylates

-

Reaction Setup: A mixture of the appropriate β-ketoester (1 equivalent) and hydrazine hydrate or a substituted hydrazine hydrochloride (1-1.2 equivalents) is prepared in a suitable solvent such as ethanol, dioxane, or a mixture thereof.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel, followed by crystallization to yield the pure pyrazole carboxylate.

The logical flow of spectroscopic analysis to confirm the structure of the synthesized compound is outlined in the following diagram.

Caption: Workflow for spectroscopic characterization.

Conclusion

This compound remains a molecule of high interest for the development of novel therapeutic agents. This guide provides a summary of its known properties and a framework for its synthesis and characterization. The lack of comprehensive, publicly available experimental spectroscopic data underscores the need for further research to fully characterize this important compound and facilitate its application in drug discovery and development.

References

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Pyrazole derivatives, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry. Their versatile scaffold allows for a wide range of structural modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of pyrazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[1] These mechanisms often involve the inhibition of critical enzymes and signaling pathways essential for tumor growth and proliferation, such as vascular endothelial growth factor receptor 2 (VEGFR-2), cyclin-dependent kinases (CDKs), and tubulin polymerization.[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyrazole-Thiadiazole 6g | A549 (Lung) | 1.537 ± 0.097 | - | - |

| Ferrocene-Pyrazole Hybrid 47c | HCT-116 (Colon) | 3.12 | - | - |

| DHT-derived Pyrazole 24e | PC-3 (Prostate) | 4.2 ± 1.1 | - | - |

| DHT-derived Pyrazole 24e | MCF-7 (Breast) | 5.5 ± 0.6 | - | - |

| Pyrazole Benzothiazole Hybrid 25 | HT29 (Colon) | 3.17 | Axitinib | - |

| Indole-Pyrazole Derivative 33 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7–64.8 |

| Pyrazole Carbaldehyde Derivative 43 | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 |

| Polysubstituted Pyrazole 59 | HepG2 (Liver) | 2 | Cisplatin | 5.5 |

| Pyrazoline Benzamide Derivative | HCT-116 (Colon) | 7.74‒82.49 | Doxorubicin | 5.23 |

| Pyrazoline Benzamide Derivative | MCF-7 (Breast) | 4.98‒92.62 | Doxorubicin | 4.17 |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 | HepG2 (Liver) | 13.14 | - | - |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 | MCF-7 (Breast) | 8.03 | - | - |

Note: IC50 values are presented as reported in the cited literature and may have been determined under varying experimental conditions.

Key Signaling Pathways in Pyrazole Anticancer Activity

VEGFR-2 Signaling Pathway: Many pyrazole derivatives exert their anti-angiogenic effects by inhibiting the VEGFR-2 signaling pathway.[1][3] This pathway is crucial for the formation of new blood vessels that supply tumors with essential nutrients.[1][3]

Caption: VEGFR-2 Signaling Pathway Inhibition by Pyrazole Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][4][5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrazole derivative (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against selected microbial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus | 62.5 | Aspergillus niger | 2.9 |

| Pyrazole-1-carbothiohydrazide 21a | Bacillus subtilis | 125 | Candida albicans | 7.8 |

| Pyrazole-1-carbothiohydrazide 21a | Escherichia coli | 125 | - | - |

| Pyrazole-1-carbothiohydrazide 21a | Klebsiella pneumoniae | 62.5 | - | - |

| Pyrano[2,3-c] pyrazole 5c | Escherichia coli | 6.25 | - | - |

| Pyrano[2,3-c] pyrazole 5c | Klebsiella pneumoniae | 6.25 | - | - |

| Imidazo-pyridine pyrazole 18 | Staphylococcus aureus | <1 | - | - |

| Imidazo-pyridine pyrazole 18 | Escherichia coli | <1 | - | - |

| Imidazo-pyridine pyrazole 18 | Pseudomonas aeruginosa | <1 | - | - |

| Imidazo-pyridine pyrazole 18 | Salmonella typhimurium | <1 | - | - |

Note: Lower MIC values indicate greater antimicrobial potency.[6]

Experimental Protocol: Zone of Inhibition Test (Kirby-Bauer Method)

The zone of inhibition assay is a widely used method to qualitatively assess the antimicrobial activity of a substance.[7][8][9][10]

Principle: An antimicrobial agent diffuses from a concentrated source (e.g., a filter paper disc) through an agar medium inoculated with a test microorganism. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the source. The diameter of this zone is proportional to the antimicrobial activity.[7][8]

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate agar medium (e.g., Mueller-Hinton agar)[7]

-

Sterile swabs

-

Sterile filter paper discs

-

Pyrazole derivative (test compound)

-

Standard antibiotic discs (positive control)

-

Solvent control discs

-

Petri dishes

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth or saline to a specific turbidity (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an agar plate with the microbial suspension to create a confluent lawn of growth.[7][8]

-

Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the pyrazole derivative onto the surface of the inoculated agar. Also, place a positive control disc (standard antibiotic) and a negative control disc (solvent only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[7]

-

Zone Measurement: After incubation, measure the diameter of the clear zone of inhibition around each disc in millimeters.

-

Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity. A larger zone diameter suggests greater susceptibility of the microorganism to the test compound.[7]

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[11] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core. The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.[11]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyrazole derivatives.

| Compound/Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 3-(trifluoromethyl)-5-arylpyrazole | 0.02 | 4.5 | 225 |

| 3,5-diarylpyrazole | 0.01 | - | - |

| Pyrazole-thiazole hybrid | 0.03 | - | - |

| Pyrazolo-pyrimidine | 0.015 | - | - |

| 1,5-Diaryl Pyrazole T3 | 0.781 | 4.655 | 5.96 |

| 1,5-Diaryl Pyrazole T5 | 0.781 | 5.596 | 7.16 |

| Pyrazole Benzenesulfonamide 189(a) | 0.03943 | - | 22.21 |

| Pyrazole Benzenesulfonamide 189(c) | 0.03873 | - | 17.47 |

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.

Key Signaling Pathway in Pyrazole Anti-inflammatory Activity

NF-κB Signaling Pathway: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a central role in regulating the inflammatory response.[12][13][14][15] Some pyrazole derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11]

Caption: Inhibition of the NF-κB Signaling Pathway by Pyrazole Derivatives.

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant COX-2. The amount of PGE2 produced is quantified, often using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric method.[16][17][18][19][20]

Materials:

-

Recombinant human COX-2 enzyme

-

Assay buffer

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Pyrazole derivative (test inhibitor)

-

Known COX-2 inhibitor (e.g., celecoxib) as a positive control

-

PGE2 standard

-

PGE2 ELISA kit or fluorometric detection reagents[20]

-

96-well plates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, including the enzyme, substrate, and test compounds, in the assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well. Then, add the pyrazole derivative at various concentrations. Include a positive control (known inhibitor) and a negative control (no inhibitor). Incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[17]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.[17]

-

Reaction Incubation: Incubate the plate for a specific duration (e.g., 10-20 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA or a fluorometric method according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using the PGE2 standards. Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Anticonvulsant Activity

Certain pyrazole derivatives have shown significant anticonvulsant effects in various animal models of epilepsy. Their mechanism of action is thought to involve the modulation of ion channels or neurotransmitter systems in the central nervous system.

Quantitative Anticonvulsant Data

The following table summarizes the in vivo anticonvulsant activity of selected pyrazole derivatives in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. ED50 represents the effective dose required to produce a therapeutic effect in 50% of the population.

| Compound/Derivative | Animal Model | ED50 (mg/kg) | Reference Compound | ED50 (mg/kg) |

| Pyrazolyl Semicarbazone 6k | scPTZ (mice) | 20.4 | Valproate | - |

| Indole-linked Pyrazole 25 | MES (mice) | 13.19 (mmol/kg) | Diazepam | - |

| Pyrazolone Derivative 11b | scPTZ (mice) | - | Phenobarbital | - |

| Pyrazolone Derivative 11a | scPTZ (mice) | - | Phenobarbital | - |

| Pyrazolone Derivative 11d | scPTZ (mice) | - | Phenobarbital | - |

Note: The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical screening method for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is delivered to an animal (typically a mouse or rat) through corneal or auricular electrodes, inducing a characteristic tonic-clonic seizure. An effective anticonvulsant will prevent the tonic hindlimb extension phase of the seizure.

Materials:

-

Rodents (mice or rats)

-

Electroshock apparatus with corneal or auricular electrodes

-

Electrode solution (e.g., saline)

-

Pyrazole derivative (test compound)

-

Vehicle control

-

Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

-

Animal Preparation and Dosing: Administer the pyrazole derivative or vehicle control to groups of animals via a specific route (e.g., intraperitoneal injection) at various doses. A positive control group receiving a standard anticonvulsant is also included.

-

Time to Peak Effect: Allow sufficient time for the compound to be absorbed and reach its peak effect (determined in preliminary studies).

-

Electrical Stimulation: Apply the electrode solution to the electrodes and place them on the animal's corneas or ears. Deliver a brief electrical stimulus of a predetermined intensity and duration (e.g., 50-60 Hz, 0.2 seconds).

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. The ED50 value, the dose that protects 50% of the animals, is then calculated using probit analysis.

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents against a range of viruses, including coronaviruses and Newcastle disease virus.[21][22][23][24] Their mechanisms of action are still under investigation but may involve the inhibition of viral replication enzymes or interference with viral entry into host cells.

Quantitative Antiviral Data

The following table presents the in vitro antiviral activity of selected pyrazole derivatives, with data presented as EC50 values (the concentration required to inhibit 50% of the viral effect).

| Compound/Derivative | Virus | Cell Line | EC50 (µg/mL) |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | HEL | 7 |

| Pyrazole analog 410 | Hepatitis C Virus (replicon) | - | 7.8 (µM) |

| Aryl substituted pyrazole 411 | HIV-1 (wild-type) | - | 0.0002 (µM) |

| Pyrazole 412 | Measles virus | - | 0.06 (µM) |

| 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazole 413 | Herpes simplex virus type-1 | Vero | 0.02 (IC50) |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Principle: A confluent monolayer of host cells is infected with a virus, which, after replication, causes localized areas of cell death or cytopathic effect, known as plaques. In the presence of an effective antiviral agent, the number and/or size of these plaques will be reduced.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Cell culture medium

-

Agarose or methylcellulose overlay medium

-

Pyrazole derivative (test compound)

-

Staining solution (e.g., crystal violet)

-

6-well or 12-well culture plates

Procedure:

-

Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.

-

Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the pyrazole derivative for a specific period. Then, infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

-

Overlay Application: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Fix the cells and stain them with a solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of the test compound compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

The pyrazole scaffold is a remarkably versatile platform in drug discovery, yielding derivatives with a wide array of potent biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties of pyrazole derivatives, supported by quantitative data and detailed experimental protocols. The continued exploration of this chemical space, guided by an understanding of structure-activity relationships and mechanisms of action, holds significant promise for the development of novel therapeutics to address a multitude of human diseases. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and scientists dedicated to advancing the field of drug development.

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. microchemlab.com [microchemlab.com]

- 9. nelsonlabs.com [nelsonlabs.com]

- 10. singerinstruments.com [singerinstruments.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB - Wikipedia [en.wikipedia.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. assaygenie.com [assaygenie.com]

- 19. korambiotech.com [korambiotech.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. publishatcj.com [publishatcj.com]

- 23. mdpi.com [mdpi.com]

- 24. pubs.rsc.org [pubs.rsc.org]

In-depth Technical Guide: Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

InChIKey: XYKNUKFAXFVJRH-UHFFFAOYSA-N

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its physicochemical properties, a general synthesis protocol, and discusses its potential therapeutic applications based on the known biological activities of structurally related pyrazole derivatives. While specific quantitative biological data and confirmed signaling pathways for this exact molecule are not extensively documented in publicly available literature, this guide leverages data from analogous compounds to provide insights into its potential mechanisms of action and therapeutic relevance, particularly in the areas of anti-inflammatory and anticancer research.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These properties are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug discovery pipelines.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁FN₂O₂ | PubChem |

| Molecular Weight | 234.23 g/mol | PubChem |

| InChIKey | XYKNUKFAXFVJRH-UHFFFAOYSA-N | PubChem |

| SMILES | CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F | PubChem |

| Melting Point | 154-160 °C | Commercial Supplier |

| XlogP (Predicted) | 2.5 | PubChem |

| Appearance | White crystalline solid | Commercial Supplier |

Synthesis and Experimental Protocols

The synthesis of this compound typically follows a well-established route for pyrazole ring formation. A general, two-step experimental protocol is outlined below, based on the synthesis of analogous pyrazole carboxylates.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate

-

In a suitable reaction vessel, dissolve 4-fluoroacetophenone in a non-polar solvent such as diethyl ether or toluene.

-

Add a strong base, typically sodium ethoxide, to the solution under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

-

To this cooled mixture, add diethyl oxalate dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a dilute acid (e.g., hydrochloric acid) and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate. This intermediate may be used in the next step without further purification or can be purified by column chromatography.

Step 2: Cyclization to this compound

-

Dissolve the crude ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate from the previous step in a protic solvent such as ethanol or glacial acetic acid.

-

To this solution, add hydrazine hydrate (NH₂NH₂·H₂O) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature, which may result in the precipitation of the product.

-

Collect the solid product by filtration and wash with a cold solvent to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is sparse in the available literature, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole are known to exhibit a wide range of activities, including anti-inflammatory, analgesic, and anticancer effects.

Anti-inflammatory Activity

Pyrazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The anti-inflammatory drug celecoxib, for instance, features a pyrazole core. It is plausible that this compound may exert anti-inflammatory effects through a similar mechanism. However, without specific experimental data, this remains a hypothesis.

Anticancer Activity

Numerous studies have reported the anticancer potential of various pyrazole-containing compounds. These molecules have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The specific cellular targets and signaling pathways are often dependent on the substitution pattern of the pyrazole ring. For many pyrazole derivatives, the anticancer effects are linked to the inhibition of protein kinases that are crucial for cancer cell growth and survival.

Signaling Pathway and Experimental Workflow Diagrams

Given the lack of specific mechanistic data for this compound, a generalized experimental workflow for screening its potential anticancer activity is presented below. This workflow is a standard approach in early-stage drug discovery.

Caption: A generalized workflow for evaluating the anticancer potential of a novel compound.

Conclusion

This compound is a readily synthesizable heterocyclic compound with potential for further investigation in drug discovery. While this guide provides foundational information regarding its properties and synthesis, there is a clear need for detailed biological studies to elucidate its specific mechanisms of action and to quantify its activity against relevant therapeutic targets. The structural motifs present in this molecule suggest that exploring its anti-inflammatory and anticancer properties would be a promising avenue for future research. The experimental workflow outlined provides a roadmap for such investigations, which are essential to fully understand the therapeutic potential of this compound.

An In-depth Technical Guide to Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, a representative synthetic protocol, and its potential applications as a modulator of critical signaling pathways in cancer and inflammatory diseases.

Compound Profile

This compound is a pyrazole derivative with a molecular formula of C₁₂H₁₁FN₂O₂ and a molecular weight of 234.23 g/mol . Its chemical structure features a central pyrazole ring, a versatile scaffold known for its diverse biological activities. The presence of a fluorophenyl group is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity to biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₁FN₂O₂ |

| Molecular Weight | 234.23 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 154-160 °C |

| Canonical SMILES | CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F |

| InChI Key | XYKNUKFAXFVJRH-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. A general and adaptable protocol for the synthesis of compounds structurally related to this compound is presented below. This can be considered a representative method for its preparation.

This protocol is adapted from established methods for the synthesis of similar pyrazole-based compounds.

Materials:

-

Appropriate 1,3-dicarbonyl precursor

-

Hydrazine hydrate or a substituted hydrazine

-

Ethanol (or another suitable solvent like glacial acetic acid)

-

Sodium ethoxide (if required as a catalyst)

-

Dioxane

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

A mixture of the selected 1,3-dicarbonyl compound (e.g., a substituted ethyl-2,4-dioxobutanoate) and a hydrazine derivative (e.g., 4-fluorophenylhydrazine hydrochloride) is prepared in a suitable solvent system, such as a mixture of dioxane and ethanol.[1]

-

The reaction mixture is heated to reflux for several hours (typically 5-10 hours) and the progress of the reaction is monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is then purified. This is commonly achieved by column chromatography on silica gel, using a solvent system such as a gradient of hexane and ethyl acetate to elute the desired compound.[2]

-

The fractions containing the pure product are combined and the solvent is evaporated to yield the final pyrazole carboxylate derivative.

-

The structure and purity of the synthesized compound are then confirmed by spectroscopic methods.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), aromatic protons of the fluorophenyl ring (multiplets in the range of 7.0-8.0 ppm), and a singlet for the pyrazole ring proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester (around 160-165 ppm), aromatic carbons (115-165 ppm, with C-F coupling visible), pyrazole ring carbons, and the ethyl group carbons. |

| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), C=N and C=C stretching of the aromatic and pyrazole rings (1500-1600 cm⁻¹), and C-F stretching (1200-1250 cm⁻¹).[4] |

| Mass Spec. | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |

Biological Significance and Therapeutic Potential

Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound, as a member of this family, is a promising candidate for drug discovery efforts.

Aberrant signaling through Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various types of cancer. The FGFR signaling cascade plays a crucial role in cell proliferation, differentiation, and survival.[7][8] Consequently, inhibitors of this pathway are of significant therapeutic interest. Pyrazole-based compounds have been identified as potent inhibitors of FGFR kinases.[7][9][10][11]

The binding of a fibroblast growth factor (FGF) to its receptor (FGFR) induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling pathways, primarily the RAS-MAPK-ERK and the PI3K-AKT pathways, which in turn promote cell growth and survival.[8][9] Pyrazole-based inhibitors can competitively bind to the ATP-binding pocket of the FGFR kinase domain, thereby preventing its phosphorylation and blocking the downstream signaling cascade.

To evaluate the inhibitory potential of this compound against a specific kinase such as FGFR, a biochemical kinase assay can be performed.

Materials:

-

Recombinant human FGFR kinase

-

Peptide substrate for FGFR

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer, the recombinant FGFR kinase, and the peptide substrate.

-

Add the diluted test compound to the wells. Include wells with DMSO only as a negative control and a known FGFR inhibitor as a positive control.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence) is proportional to the kinase activity.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the controls.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a valuable scaffold in the field of medicinal chemistry. Its structural features suggest potential for the development of targeted therapies, particularly in the areas of oncology and inflammatory diseases. The synthetic accessibility and the possibility for further structural modifications make it an attractive starting point for the design of novel therapeutic agents. Further in-depth biological evaluation is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

- 1. prepchem.com [prepchem.com]

- 2. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. mdpi.com [mdpi.com]

- 9. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FGFR Inhibitors: Clinical Activity and Development in the Treatment of Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Collision Cross Section of Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Predicted Collision Cross Section Data

The collision cross section of a molecule is a critical parameter in ion mobility-mass spectrometry (IMS-MS), reflecting the ion's size, shape, and charge in the gas phase. For Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate, predicted CCS values have been calculated using computational methods. The following table summarizes these predicted values for various adducts, as calculated by the CCSbase prediction tool.[1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 235.08774 | 149.4 |

| [M+Na]⁺ | 257.06968 | 158.3 |

| [M-H]⁻ | 233.07318 | 151.4 |

| [M+NH₄]⁺ | 252.11428 | 165.7 |

| [M+K]⁺ | 273.04362 | 154.4 |

| [M+H-H₂O]⁺ | 217.07772 | 140.6 |

| [M+HCOO]⁻ | 279.07866 | 169.7 |

| [M+CH₃COO]⁻ | 293.09431 | 187.0 |

| [M+Na-2H]⁻ | 255.05513 | 152.3 |

| [M]⁺ | 234.07991 | 148.9 |

| [M]⁻ | 234.08101 | 148.9 |

Data sourced from PubChemLite, predicted using CCSbase.[1]

Molecular Identifiers

Accurate prediction of the collision cross section relies on the correct molecular structure. The following are the key chemical identifiers for this compound.

| Identifier | Value |

| SMILES | CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F |

| InChI | InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) |

| InChIKey | XYKNUKFAXFVJRH-UHFFFAOYSA-N |

| Molecular Formula | C₁₂H₁₁FN₂O₂ |

| Monoisotopic Mass | 234.08046 Da |

Data sourced from PubChemLite.[1]

Computational Prediction of Collision Cross Section

The predicted CCS values presented in this guide are derived from machine learning models. These models are trained on large datasets of experimentally determined CCS values and corresponding molecular structures. The general workflow for predicting the CCS of a novel compound like this compound is as follows:

Caption: Workflow for CCS Prediction.

Methodology for Computational Prediction:

-

Input Molecular Structure : The process begins with the input of the molecule's structure, typically as a SMILES (Simplified Molecular Input Line Entry System) string.

-

Calculation of Molecular Descriptors : From the SMILES string, a wide range of molecular descriptors are calculated. These can include 2D and 3D properties such as molecular weight, polarizability, charge distribution, and various topological indices that numerically represent the molecule's structure.

-

Application of a Trained Machine Learning Model : The calculated descriptors are then fed into a pre-trained machine learning model. These models, often based on algorithms like support vector machines or deep neural networks, have learned the complex relationships between molecular structure and collision cross section from vast libraries of known compounds.

-

Prediction of CCS Values : The model outputs the predicted CCS values for the input molecule. Predictions are typically generated for a range of common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻), as the adduct form significantly influences the ion's size and shape.

Experimental Determination of Collision Cross Section

While predicted values are highly useful, experimental determination provides the most accurate CCS data. The standard technique for this is Ion Mobility-Mass Spectrometry (IMS-MS). A common implementation of this is Traveling Wave Ion Mobility Spectrometry (TWIMS).

Caption: Experimental Workflow for CCS Determination.

Detailed Experimental Protocol (TWIMS):

-

Sample Preparation : A solution of this compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Ionization : The sample solution is introduced into an electrospray ionization (ESI) source. This process generates gas-phase ions of the analyte, typically as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in positive ion mode, or deprotonated ([M-H]⁻) ions in negative ion mode.

-

Ion Introduction : The generated ions are guided by ion optics into the ion mobility cell.

-

Ion Mobility Separation : In a TWIMS cell, the ions are propelled through a chamber filled with a neutral buffer gas (commonly nitrogen or helium) by a series of traveling voltage waves. Ions are separated based on their mobility, which is a function of their size, shape, and charge. More compact ions with smaller CCS values travel through the cell faster than bulkier ions with larger CCS values.

-

Mass Analysis : Following separation by ion mobility, the ions enter a mass analyzer, such as a time-of-flight (TOF) analyzer. This allows for the determination of the mass-to-charge ratio (m/z) of the ions.

-

Detection : The ions are detected, and the instrument records their arrival time (drift time) through the ion mobility cell and their m/z.

-

Calibration and CCS Calculation : The instrument is calibrated using a set of standards with known CCS values. This calibration curve allows for the conversion of the measured drift time of the analyte ion into an experimental CCS value.

This comprehensive approach, combining computational prediction with established experimental methodologies, provides a robust framework for the structural characterization of molecules like this compound in the context of modern drug discovery and development.

References

An In-depth Technical Guide to Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

SMILES Notation: CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F

This technical guide provides a comprehensive overview of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical research and drug development. The guide details its synthesis, potential biological activities, and underlying mechanisms of action, tailored for researchers, scientists, and professionals in the field of drug discovery.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁FN₂O₂ | [1] |

| Molecular Weight | 234.23 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 154-160 °C | [1] |

Synthesis

The synthesis of this compound can be achieved through a cyclization reaction. A general and adaptable protocol for the synthesis of similar pyrazole carboxylate derivatives involves the reaction of a β-ketoester with a hydrazine derivative.[2]

Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives[2]

This protocol can be adapted for the synthesis of the title compound by using an appropriate β-ketoester precursor.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate

A solution of 4-fluoroacetophenone in diethyl oxalate is added to a solution of sodium ethoxide in ethanol at 0-5 °C. The mixture is stirred at room temperature for 12-16 hours. After completion of the reaction, the solvent is evaporated, and the residue is treated with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to yield the intermediate β-dicarbonyl compound.

Step 2: Synthesis of this compound

The intermediate ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate is dissolved in glacial acetic acid. To this solution, hydrazine hydrate is added dropwise, and the reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the final product.

Biological Activity

This compound serves as a versatile scaffold in the development of therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer treatments.[1] The biological activities of pyrazole derivatives are often attributed to their ability to inhibit specific enzymes or modulate signaling pathways involved in disease progression.

Anti-inflammatory Activity

Pyrazole derivatives are known to exhibit anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3]

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay [3]

The ability of the test compound to inhibit ovine COX-1 and human recombinant COX-2 can be determined using an in vitro enzyme immunoassay kit.

-

The compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Serial dilutions of the compound are prepared in assay buffer.

-

The enzyme (COX-1 or COX-2) is pre-incubated with the test compound at various concentrations for a specified time at room temperature.

-

Arachidonic acid, the substrate, is added to initiate the enzymatic reaction.

-

The reaction is incubated for a specific period at 37°C.

-

The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a specific ELISA.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated from the concentration-response curve.

Comparative IC50 Values for COX Inhibition by Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 7.6 | 0.05 | 152 | [4] |

| Compound T3 | 4.655 | 0.781 | 5.96 | [4] |

| Compound T5 | 5.596 | 0.781 | 7.16 | [4] |

Anticancer Activity

Derivatives of 3-(4-fluorophenyl)pyrazole have demonstrated cytotoxic effects against various cancer cell lines.[5][6]

Experimental Protocol: Cytotoxicity Assay (MTT Assay) [7]

The cytotoxic effect of the compound on cancer cells can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound dissolved in the culture medium.

-

After a specific incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Comparative Cytotoxicity of Fluorinated Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | MCF-7 | <0.1 | [6] |

| N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | MDA-MB-231 | 45.8 | [6] |

| A pyrazole derivative (Compound 21) | K562 | - | [8] |

| A pyrazole derivative (Compound 21) | Jurkat | - | [8] |

Signaling Pathways

The biological effects of pyrazole derivatives are often mediated through their interaction with key signaling pathways involved in inflammation and cancer.

p38 MAP Kinase Pathway

Certain 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivatives have been identified as highly selective inhibitors of p38 MAP kinase.[9] This kinase is a crucial component of a signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of p38 MAP kinase can therefore lead to a potent anti-inflammatory response.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.de [thieme-connect.de]

- 7. benchchem.com [benchchem.com]

- 8. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Pyrazoles: A Technical Guide to Their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals